Bromoacetamido-PEG8-t-butyl acetate Bromoacetamido-PEG8-t-butyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019797
InChI: InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27)
SMILES:
Molecular Formula: C24H46BrNO11
Molecular Weight: 604.5 g/mol

Bromoacetamido-PEG8-t-butyl acetate

CAS No.:

Cat. No.: VC16019797

Molecular Formula: C24H46BrNO11

Molecular Weight: 604.5 g/mol

* For research use only. Not for human or veterinary use.

Bromoacetamido-PEG8-t-butyl acetate -

Specification

Molecular Formula C24H46BrNO11
Molecular Weight 604.5 g/mol
IUPAC Name tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27)
Standard InChI Key UOZIGPXPPMIYNC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Bromoacetamido-PEG8-t-butyl acetate features a linear PEG8 spacer (eight repeating ethylene oxide units) flanked by two functional termini: a bromoacetamide group and a tert-butyl-protected carboxylate. The PEG8 chain confers hydrophilicity, mitigating aggregation in aqueous environments . The bromoacetamide moiety (CH₂BrCONH-) acts as an electrophilic site, enabling covalent bonding with nucleophilic residues like cysteine thiols . The tert-butyl acetate group (C(CH₃)₃OCO-) provides steric protection to the carboxylate, preventing unintended reactions during synthesis .

Molecular Formula: Reported variants include C₂₄H₄₆BrNO₁₁ (MW 604.53) and C₂₅H₄₈BrNO₁₁ (MW 618.6) , with discrepancies arising from nomenclature differences ("acetate" vs. "ester"). The IUPAC name—tert-butyl 2-[2-(2-{2-[2-(2-{2-[2-(2-[(2-bromoacetyl)amino]ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetate—confirms the ester linkage .

Spectroscopic and Physicochemical Data

  • SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

  • InChI Key: UOZIGPXPPMIYNC-UHFFFAOYSA-N

  • Purity: >95% (HPLC)

  • Appearance: Transparent liquid

  • Storage: -20°C under inert atmosphere

Table 1: Comparative Molecular Properties Across Sources

PropertyBOC Sciences Creative Biolabs AxisPharm
Molecular FormulaC₂₄H₄₆BrNO₁₁C₂₅H₄₈BrNO₁₁Not Specified
Molecular Weight604.53618.6Not Specified
Purity>95%95%>95%
Functional GroupsBr, tert-butyl esterBr, tert-butyl esterBr, tert-butyl ester

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis involves three sequential steps:

  • Bromoacetamide Introduction: Bromoacetic acid is reacted with an amine-terminated PEG8 intermediate to form the bromoacetamido group .

  • PEG8 Spacer Attachment: Ethylene oxide polymerization ensures a uniform eight-unit chain, verified by MALDI-TOF mass spectrometry .

  • tert-Butyl Ester Protection: The carboxyl terminus is protected using tert-butyl bromoacetate (CAS 5292-43-3) , yielding the final product .

Deprotection and Functionalization

The tert-butyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid), generating a free carboxylic acid for conjugation with amines via carbodiimide chemistry . The bromide undergoes nucleophilic substitution with thiols (e.g., cysteine residues) at pH 7–8, forming stable thioether bonds .

Table 2: Reaction Conditions for Key Transformations

ReactionReagents/ConditionsYieldCitation
DeprotectionTFA/DCM (1:1), 2 hr, RT>90%
Thiol ConjugationPBS (pH 7.4), 4 hr, RT85–95%
Amine CouplingEDC/NHS, pH 5.5, 24 hr75–80%

Applications in Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)

The bromide group facilitates site-specific cysteine labeling in ADCs, minimizing heterogeneity . For example, trastuzumab derivatized with Bromoacetamido-PEG8-t-butyl acetate showed a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, with >90% monomeric retention .

PEGylation of Peptides

PEG8 spacers reduce immunogenicity while prolonging circulation half-life. In a murine model, PEGylated exenatide exhibited a 4.2-fold increase in plasma stability compared to the native peptide .

Solubility Enhancement

Hydrophobic drugs like paclitaxel, when conjugated via this linker, demonstrated a 15-fold solubility improvement in aqueous buffers (from 0.3 µg/mL to 4.5 µg/mL) .

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